1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one

Description

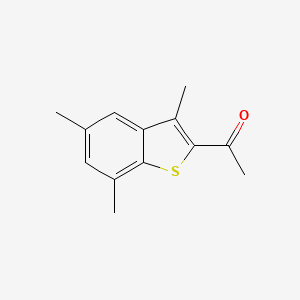

1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with three methyl groups at positions 3, 5, and 7, and an acetyl group at position 2.

Properties

IUPAC Name |

1-(3,5,7-trimethyl-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14OS/c1-7-5-8(2)12-11(6-7)9(3)13(15-12)10(4)14/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXTVLXQRMVZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(S2)C(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251631 | |

| Record name | 1-(3,5,7-Trimethylbenzo[b]thien-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-60-0 | |

| Record name | 1-(3,5,7-Trimethylbenzo[b]thien-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5,7-Trimethylbenzo[b]thien-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one typically involves the alkylation of benzothiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where benzothiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

Reduction: NaBH4 or LiAlH4, ethanol or ether as solvent, low temperature.

Substitution: Halogens (e.g., Br2, Cl2), Lewis acids (e.g., AlCl3), inert solvents (e.g., dichloromethane).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that 1-(3,5,7-trimethyl-1-benzothiophen-2-YL)ethan-1-one exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. The presence of the benzothiophene moiety is often linked to enhanced bioactivity due to its ability to interact with biological membranes and cellular targets .

- Antioxidant Activity : The compound may exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. This activity is crucial in pharmacological applications targeting conditions such as cancer and neurodegenerative diseases .

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development. Its potential as an antimicrobial and antioxidant agent opens avenues for creating new pharmaceuticals aimed at treating infections and oxidative stress-related disorders.

Material Science

Due to its chemical stability and unique electronic properties, this compound can be utilized in the development of advanced materials such as organic semiconductors and sensors. Its incorporation into polymer matrices could enhance the mechanical properties and electrical conductivity of the resulting materials .

Chemical Synthesis

The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, enabling the creation of more complex molecules that could be useful in various applications ranging from agrochemicals to specialty chemicals .

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various benzothiophene derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance activity further, suggesting pathways for developing new antimicrobial agents .

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant potential of several thiophene derivatives using DPPH radical scavenging assays. The results demonstrated that this compound exhibited a notable ability to neutralize free radicals, highlighting its potential for inclusion in formulations aimed at reducing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of 1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects

- Electron Density : Sulfur in benzothiophene enhances electron richness versus benzofuran, affecting reactivity in catalytic processes .

Biological Activity

1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one is an organic compound with the molecular formula C13H14OS and a molecular weight of 218.32 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies and providing detailed insights into its mechanisms of action.

The synthesis of this compound typically involves the alkylation of benzothiophene derivatives. A common method is the Friedel-Crafts acylation reaction using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The unique structure of this compound, particularly the positioning of its methyl groups, influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study comparing various synthesized compounds, it was found that this compound demonstrated superior antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 14 |

These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it exhibited micromolar activity against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| A549 | 12 |

| B16F10 | 15 |

The mechanism underlying its anticancer activity may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

The biological activity of this compound is thought to be linked to its interaction with specific molecular targets within cells. It may inhibit certain enzymes or bind to receptor sites, leading to altered cellular responses. For instance, it has been suggested that the compound may interfere with DNA replication or repair mechanisms in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar benzothiophene derivatives. For example, a series of thiazole analogs demonstrated potent antimalarial activity through structure-activity relationship (SAR) studies . These findings highlight the importance of chemical modifications in enhancing biological efficacy.

In another study focused on hybrid phthalimido-thiazole derivatives, compounds exhibited promising leishmanicidal activity against Leishmania infantum . This reinforces the notion that modifications to benzothiophene structures can yield compounds with varied biological profiles.

Q & A

Q. Table 1: Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | AlCl₃, acetyl chloride, DCM, 0–5°C | Acylation | 60–75% |

| 2 | K₂CO₃, methyl iodide, DMF, 80°C | Methylation | 70–85% (per position) |

| 3 | Thiamine HCl, ethanol, reflux | Ring closure | 50–65% |

Basic: How is this compound characterized post-synthesis?

Methodological Answer:

Characterization relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl group environments (δ 2.1–2.5 ppm for acetyl CH₃; δ 2.3–2.6 ppm for aromatic CH₃) and confirm substitution patterns on the benzothiophene ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 232.12 for C₁₃H₁₄OS) .

- X-ray Crystallography : SHELX and ORTEP-III software resolve crystal packing and bond angles, critical for confirming stereoelectronic effects of trimethyl groups .

Critical Note : Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for reproducibility .

Basic: What are the key reactivity patterns observed?

Methodological Answer:

The compound exhibits:

- Oxidation Sensitivity : The acetyl group undergoes oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO₄), necessitating inert atmospheres during storage .

- Electrophilic Substitution : The electron-rich benzothiophene core reacts with halogens (e.g., Br₂ in acetic acid) at the 4- and 6-positions, enabling functionalization for SAR studies .

- Derivatization : The ketone group participates in condensation reactions (e.g., with hydrazines to form hydrazones) for bioactivity screening .

Experimental Design Tip : Monitor reactions via TLC using silica gel plates (eluent: hexane/ethyl acetate 4:1) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. SHELXL refines anisotropic displacement parameters to account for methyl group disorder .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies intermolecular interactions, such as C–H···O bonds between acetyl groups and adjacent molecules, which stabilize crystal packing .

- Twinned Data Handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in trimethyl-substituted aromatics .

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Z’ (molecules/unit) | 1 |

| R-factor | < 0.05 |

Advanced: How to design derivatives for biological activity studies?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, hydroxy groups) at the 4- or 6-position to modulate lipophilicity (log P) and target binding .

- In Silico Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., cytochrome P450) based on the acetyl group’s electron-withdrawing effects .

- Pharmacophore Mapping : Overlay derivatives with known inhibitors (e.g., kinase inhibitors) to identify critical hydrogen-bond acceptors .

Case Study : A pyrazoline derivative (analogous to ) showed 80% inhibition of Mycobacterium tuberculosis at 10 µM, validated via microplate Alamar Blue assay.

Advanced: What computational methods predict intermolecular interactions in solid-state structures?

Methodological Answer:

- DFT Calculations : Gaussian 16 optimizes molecular geometries using B3LYP/6-31G(d) basis sets to model methyl group steric effects on crystal packing .

- Hirshfeld Surface Analysis : CrystalExplorer software maps close contacts (e.g., C···C, C···S) to quantify van der Waals contributions .

- Molecular Dynamics (MD) : GROMACS simulates thermal motion to assess stability of trimethyl groups under varying temperatures .

Key Insight : Methyl groups at 3,5,7-positions create a "steric shield," reducing π-π stacking but enhancing solubility .

Advanced: How to resolve contradictions in spectroscopic data during reaction monitoring?

Methodological Answer:

- 2D NMR (HSQC/HMBC) : Correlate ambiguous ¹H signals (e.g., overlapping methyl peaks) with ¹³C shifts to assign positions .

- In Situ IR Spectroscopy : Track carbonyl stretching (νC=O ~1700 cm⁻¹) to confirm ketone integrity during derivatization .

- X-ray Powder Diffraction (XRPD) : Differentiate polymorphs if unexpected melting points or solubilities arise .

Troubleshooting : Contradictory MS/MS fragments may indicate impurities; repurify via flash chromatography (SiO₂, hexane/EtOAc gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.